molecular formula C14H10N4S2 B3045876 2,2'-Dithiobis-3a,7a-dihydro-1H-benzimidazole CAS No. 1155-37-9

2,2'-Dithiobis-3a,7a-dihydro-1H-benzimidazole

Cat. No.: B3045876
CAS No.: 1155-37-9
M. Wt: 298.4 g/mol
InChI Key: WKDCYKWOTYBIPG-UHFFFAOYSA-N
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Description

2,2’-Dithiobis-3a,7a-dihydro-1H-benzimidazole is a heterocyclic compound derived from benzimidazole. It is characterized by the presence of two benzimidazole rings connected by a disulfide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis-3a,7a-dihydro-1H-benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with an oxidizing agent. One common method is the oxidation of 2-mercaptobenzimidazole using hydrogen peroxide or iodine in an appropriate solvent such as ethanol or acetic acid. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the disulfide bond .

Industrial Production Methods

In industrial settings, the production of 2,2’-Dithiobis-3a,7a-dihydro-1H-benzimidazole may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis-3a,7a-dihydro-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Dithiobis-3a,7a-dihydro-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other heterocyclic compounds.

    Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis-3a,7a-dihydro-1H-benzimidazole involves its ability to interact with various molecular targets and pathways. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive enzymes and proteins. This compound can also interact with nucleophiles and electrophiles, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dithiobis-3a,7a-dihydro-1H-benzimidazole is unique due to its specific disulfide linkage, which imparts distinct redox properties and reactivity compared to other benzimidazole derivatives. This unique structure allows it to participate in specific chemical and biological reactions that are not as prominent in its analogs .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yldisulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S2/c1-2-6-10-9(5-1)15-13(16-10)19-20-14-17-11-7-3-4-8-12(11)18-14/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDCYKWOTYBIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151120
Record name 2,2'-Dithiobis-3a,7a-dihydro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155-37-9
Record name 2,2'-Dithiobis-3a,7a-dihydro-1H-benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC35825
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Dithiobis-3a,7a-dihydro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution prepared from 10.0 g 2-mercaptobenzoimidazole, 88 g ethanol and 6.68 g 40% aqueous NaOH was mixed with a solution of 8.54 g iodine in 79 g of ethanol. The resulting mixture was filtered, and the collected product was washed with ethanol and dried under vacuum at 70° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
6.68 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
solvent
Reaction Step One
Quantity
8.54 g
Type
reactant
Reaction Step Two
Quantity
79 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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